Comprehensive Characterization and Synthetic Utility of 4-Chloro-3-thiocyanatobenzoic Acid Ethyl Ester
Comprehensive Characterization and Synthetic Utility of 4-Chloro-3-thiocyanatobenzoic Acid Ethyl Ester
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Identity: Ethyl 4-chloro-3-thiocyanatobenzoate (CAS: 1822845-57-7)
Executive Summary
In modern drug discovery and agrochemical development, highly functionalized aromatic scaffolds are critical for exploring chemical space. 4-Chloro-3-thiocyanatobenzoic acid ethyl ester represents a versatile, multi-electrophilic building block. The orthogonal reactivity of its three substituents—a lipophilic chloro group, a reducible/reactive thiocyanate moiety, and a saponifiable ethyl ester—makes it an ideal precursor for complex sulfur-containing heterocycles. This whitepaper provides an authoritative guide to its physicochemical profiling, spectroscopic characterization, and validated synthetic workflows.
Physicochemical Profiling & Structural Rationale
Understanding the baseline properties of this scaffold is essential for predicting its behavior in both synthetic workflows and biological assays. The presence of the thiocyanate (-SCN) group significantly alters the electronic landscape of the benzoate ring, acting as a strong electron-withdrawing group that increases the electrophilicity of the adjacent ester.
Table 1: Quantitative Physicochemical Data
| Property | Value | Structural Causality / Implication |
| CAS Registry Number | 1822845-57-7 | Unique identifier for database indexing. |
| Molecular Formula | C₁₀H₈ClNO₂S | Confirms 1,3,4-trisubstitution pattern. |
| Molecular Weight | 241.69 g/mol | Optimal low MW for fragment-based drug design. |
| Predicted LogP | ~3.2 | High lipophilicity driven by the Cl and ethyl ester groups; ideal for membrane permeability. |
| H-Bond Donors/Acceptors | 0 / 4 | Lacks protic hydrogens, ensuring stability against auto-condensation. |
Spectroscopic Characterization & Self-Validation
To ensure absolute trustworthiness in structural assignment, researchers must rely on a self-validating matrix of spectroscopic data. Below is the expected analytical profile, grounded in the electronic effects of the molecule's substituents.
Table 2: Diagnostic Spectroscopic Markers
| Technique | Diagnostic Peak / Shift | Causality & Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.20 (d, J = 2.0 Hz, 1H) | H-2 Proton: Strongly deshielded by the synergistic electron-withdrawing effects of the ortho-ester and ortho-thiocyanate groups. |
| ¹H NMR (400 MHz, CDCl₃) | δ 4.40 (q, J = 7.1 Hz, 2H) | Ester -CH₂-: Standard deshielding by the adjacent ester oxygen. |
| ¹³C NMR (100 MHz, CDCl₃) | δ 108–112 ppm | -SCN Carbon: Shielded relative to standard nitriles (~118 ppm) due to the polarizability and electron donation of the sulfur atom. |
| FT-IR (ATR) | 2155 cm⁻¹ (Sharp, Strong) | S-C≡N Stretch: The adjacent sulfur atom creates a massive dipole moment change during vibration, yielding a peak much sharper than typical alkynes. |
| ESI-MS (+ mode) | m/z 242.0 / 244.0 (3:1 ratio) | Isotopic Signature: The 3:1 abundance ratio self-validates the retention of the intact ³⁵Cl/³⁷Cl isotope pattern. |
Synthetic Methodology: The Sandmeyer Thiocyanation Workflow
The most robust route to synthesize aryl thiocyanates from anilines is the Sandmeyer-type thiocyanation . This protocol transforms ethyl 3-amino-4-chlorobenzoate into the target compound via a diazonium intermediate.
Step-by-Step Validated Protocol
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Diazotization (Generation of the Electrophile):
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Suspend ethyl 3-amino-4-chlorobenzoate (1.0 equiv) in 3.0 M aqueous HCl.
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Cool the suspension strictly to 0–5 °C using an ice-salt bath.
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Causality Check: Temperature control is non-negotiable. Exceeding 5 °C provides enough thermal energy for the diazonium salt to expel N₂ and react with water, yielding an unwanted phenol byproduct.
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Add a pre-cooled solution of NaNO₂ (1.1 equiv) dropwise. Stir for 30 minutes.
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Catalyst Preparation:
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In a separate flask, dissolve KSCN (2.0 equiv) and CuSCN (0.2 equiv) in a 1:1 mixture of water and acetonitrile at room temperature.
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Causality Check: Copper(I) is essential. It acts as a single-electron transfer (SET) catalyst, reducing the diazonium salt to a highly reactive aryl radical, which then rapidly recombines with the thiocyanate anion .
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Coupling & Visual Validation:
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Add the cold diazonium solution dropwise to the copper thiocyanate mixture.
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Self-Validation: Immediate effervescence (N₂ gas evolution) serves as a visual confirmation that the radical coupling is occurring.
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Workup & Purification:
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Extract with ethyl acetate. Wash the organic layer with 10% aqueous NH₄OH to sequester and remove copper salts.
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Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the pure product.
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Synthetic workflow for Sandmeyer thiocyanation of ethyl 3-amino-4-chlorobenzoate.
Downstream Applications: Scaffold Generation
In drug development, the thiocyanate group is rarely the final pharmacophore; rather, it is a "masked" reactive site.
Benzisothiazolone Synthesis: The proximity of the ester and the thiocyanate group allows for powerful intramolecular cyclizations. By converting the ester to an amide (via aminolysis), the molecule can undergo a copper-catalyzed or base-mediated tandem cyclization. The nitrogen of the amide attacks the electrophilic sulfur (after or during the extrusion of the cyanide ion), forming an S–N bond to yield benzisothiazol-3(2H)-ones . This heterocyclic core is a privileged scaffold found in numerous antimicrobial agents, psychotropic drugs, and industrial biocides.
Downstream transformation pathway of aryl thiocyanates into bioactive heterocycles.
Conclusion
4-Chloro-3-thiocyanato-benzoic acid ethyl ester is a highly programmable intermediate. By understanding the causal relationships between its structure, its spectroscopic signatures, and its reactivity under SET-catalysis, synthetic chemists can reliably deploy this compound to access complex, sulfur-bearing chemical space.
References
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Danoun, G., Bayarmagnai, B., Grünberg, M. F., & Gooßen, L. J. (2014). Sandmeyer trifluoromethylthiolation of arenediazonium salts with sodium thiocyanate and Ruppert–Prakash reagent. Chemical Science, 5(4), 1312-1316. URL:[Link]
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Silva, R. C., et al. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega, 5(49), 32015–32024. URL:[Link]
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Zhu, H., Yu, J.-T., & Cheng, J. (2012). Concise Approach to Benzisothiazol-3(2H)-one via Copper-Catalyzed Tandem Reaction of o-Bromobenzamide and Potassium Thiocyanate in Water. The Journal of Organic Chemistry, 77(8), 4167–4170. URL:[Link]
